2-Methyl-3-pentanol

Description

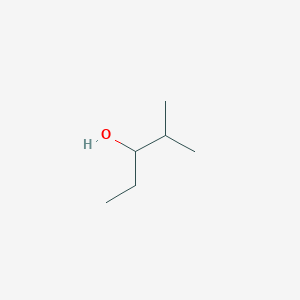

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTJMQSHILQAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870616 | |

| Record name | 2-Methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.38 [mmHg] | |

| Record name | 2-Methyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-67-3 | |

| Record name | (±)-2-Methyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pentanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-pentanol, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVA5FLE5K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-pentanol

This guide provides a comprehensive overview of 2-methyl-3-pentanol, including its chemical identity, physicochemical properties, synthesis protocols, and relevant applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The preferred IUPAC name for the organic chemical compound with the common name this compound is 2-methylpentan-3-ol [1][2][3]. It is classified as a secondary alcohol[1].

The chemical structure is characterized by a five-carbon pentane (B18724) chain with a hydroxyl (-OH) group located on the third carbon and a methyl (-CH3) group on the second carbon.

-

SMILES String: CCC(O)C(C)C

-

InChI Key: ISTJMQSHILQAEC-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are essential for its handling, application in experimental settings, and for analytical characterization.

| Property | Value | Source(s) |

| Molar Mass | 102.174 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.819 g/mL at 25 °C | [6] |

| 0.8243 g/cm³ at 20 °C | [1][4] | |

| Boiling Point | 128 °C | |

| 126.5 °C | [1][4] | |

| Flash Point | 46 °C (115 °F) - closed cup | [7] |

| Solubility in Water | 20 g/L | [1][4] |

| Refractive Index | 1.417 at 20 °C | [6][7] |

| Vapor Pressure | 5.38 mmHg | [2] |

Experimental Protocols

A multi-step synthesis can be employed to produce this compound from 2-methylpentane (B89812). This process involves bromination, elimination, and hydroboration-oxidation reactions[8].

Step 1: Bromination of 2-Methylpentane

-

Reaction: 2-methylpentane is reacted with bromine (Br₂) in the presence of ultraviolet (UV) light.

-

Reagents: 2-methylpentane, Bromine (Br₂), UV light.

-

Product: 2-bromo-2-methylpentane (B146041).

-

Mechanism: Free radical halogenation.

Step 2: Elimination Reaction

-

Reaction: The resulting 2-bromo-2-methylpentane undergoes an E2 elimination reaction with a strong base.

-

Reagents: 2-bromo-2-methylpentane, Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH).

-

Product: 2-methyl-2-pentene.

-

Mechanism: E2 elimination.

Step 3: Hydroboration-Oxidation

-

Reaction: The alkene, 2-methyl-2-pentene, is hydrated via an anti-Markovnikov addition of a hydroxyl group.

-

Reagents: 1. Borane-tetrahydrofuran complex (BH₃-THF), 2. Hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH).

-

Product: A racemic mixture of this compound.

-

Mechanism: Hydroboration-oxidation.

Other notable synthetic strategies for this compound include the use of Grignard and Wittig reactions, which offer different approaches to forming the carbon skeleton and introducing the hydroxyl group[9]. For instance, a Grignard reaction could involve the reaction of an appropriate Grignard reagent with an aldehyde[9].

Visualizations

The following diagram illustrates the logical breakdown of the IUPAC name "2-methylpentan-3-ol".

The diagram below outlines the experimental workflow for the synthesis of this compound from 2-methylpentane.

Applications and Occurrence

This compound has been identified as a volatile marker and is also used as a fuel[1][6][10]. In terms of natural occurrence, it has been reported in Camellia sinensis, the plant species whose leaves and leaf buds are used to produce tea[2]. Its potential as a neurotoxin has also been noted[11].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanol, 2-methyl- [webbook.nist.gov]

- 4. ez.restek.com [ez.restek.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 565-67-3 [chemicalbook.com]

- 7. This compound, 565-67-3 [thegoodscentscompany.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. This compound, 97+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

physical properties of 2-Methyl-3-pentanol

An In-depth Technical Guide on the Physical Properties of 2-Methyl-3-pentanol

This technical guide provides a comprehensive overview of the core , targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Summary of Physical Properties

The physical characteristics of this compound (CAS No: 565-67-3) are crucial for its application and handling in a laboratory setting. A compilation of its key physical properties is presented below.

| Physical Property | Value | Conditions |

| Molecular Weight | 102.17 g/mol [1][2][3] | - |

| Appearance | Colorless liquid[2][4][5] | Standard |

| Boiling Point | 126.5 °C to 128 °C[1][4][5][6] | 760 mmHg |

| Melting Point | -48.42 °C (estimate)[5][7] | - |

| Density | 0.819 g/mL to 0.8243 g/cm³[1][4][6] | 20-25 °C |

| Refractive Index | 1.415 to 1.417[1][5][6] | 20 °C (sodium D-line) |

| Solubility in Water | 20 g/L[4][8] | Standard |

| Other Solubilities | Miscible with ethanol (B145695) and diethyl ether[4] | Standard |

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound involves several standard laboratory procedures.

Boiling Point Determination (Micro Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common method for small sample volumes is the micro-boiling point determination.

-

Apparatus : A small test tube, a capillary tube (sealed at one end), a thermometer, a heating apparatus (e.g., a Thiele tube or a metal heating block), and a stirring mechanism.[9]

-

Procedure :

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the test tube.[9]

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[10]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[10]

-

Heating is then discontinued. The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[10] This temperature is recorded from the thermometer.

-

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by accurately measuring the mass of a known volume.

-

Apparatus : A digital balance and a graduated measuring cylinder or a pycnometer for higher accuracy.[11]

-

Procedure (using a measuring cylinder) :

-

The mass of a clean, dry measuring cylinder is recorded using a digital balance.[11]

-

A specific volume of this compound is carefully poured into the measuring cylinder. The volume is read from the bottom of the meniscus.[11][12]

-

The measuring cylinder containing the liquid is reweighed, and the mass is recorded.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the total mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[11] For improved accuracy, the measurements should be repeated and an average value calculated.[11]

-

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is dependent on temperature and the wavelength of light.[13]

-

Apparatus : An Abbe refractometer is commonly used for this measurement.

-

Procedure :

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism surface of the refractometer.

-

The prism is closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.[13]

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the .

Caption: Workflow for determining the .

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基-3-戊醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. ez.restek.com [ez.restek.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 2-Methyl-3-pentanol (CAS: 565-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-pentanol (CAS: 565-67-3), a secondary alcohol with applications in organic synthesis and as a reference standard. This document consolidates essential physicochemical, spectroscopic, and safety data. Detailed experimental protocols for its synthesis are presented, alongside visualizations of key chemical workflows, to support its practical application in a laboratory setting.

Physicochemical Properties

This compound, also known as ethyl isopropyl carbinol, is a flammable, colorless liquid.[1][2] It is sparingly soluble in water but miscible with organic solvents like ethanol (B145695) and diethyl ether.[1][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methylpentan-3-ol | [1][2] |

| Synonyms | Ethyl isopropyl carbinol, this compound | [1] |

| CAS Number | 565-67-3 | [1][4] |

| Molecular Formula | C₆H₁₄O | [1][4] |

| Molecular Weight | 102.17 g/mol | [2] |

| Boiling Point | 126.5 - 128 °C | [1][4] |

| Melting Point | Not available (data unavailable) | |

| Density | 0.819 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.417 | [4] |

| Vapor Pressure | 5.38 mmHg at 25 °C | [2] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [1] |

| Water Solubility | 20 g/L | [1] |

| LogP | 1.8 | [2] |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its synthesis is typically achieved through the reduction of the corresponding ketone or via carbon-carbon bond formation using organometallic reagents.

Key Synthetic Routes

Two primary and highly efficient methods for the laboratory-scale synthesis of this compound are:

-

Reduction of 2-Methyl-3-pentanone: This is a common and straightforward method involving the reduction of the ketone 2-methyl-3-pentanone. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used to achieve high yields.

-

Grignard Reaction: This powerful C-C bond-forming reaction offers two main pathways to construct the carbon skeleton:

-

Route A: Reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with isobutyraldehyde (B47883) (2-methylpropanal).

-

Route B: Reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with propanal.

-

The following diagram illustrates the retrosynthetic analysis and the two forward Grignard synthesis pathways.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol describes the synthesis of this compound from isobutyraldehyde and ethylmagnesium bromide. Note: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Isobutyraldehyde (2-methylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of bromoethane in anhydrous diethyl ether via the dropping funnel.

-

Once the reaction initiates (indicated by bubble formation and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is ethylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 126-128 °C.

-

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Technique | Data (Peak Assignments) | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~3.27 (m, 1H, -CHOH), ~1.8-1.2 (m, 3H, -CH₂- and -CH(CH₃)₂), ~0.9 (m, 9H, 3 x -CH₃) | [4] |

| ¹³C NMR | (CDCl₃) δ (ppm): ~80.1 (-CHOH), ~32.4 (-CH(CH₃)₂), ~25.9 (-CH₂-), ~18.5, ~16.2 (-CH(CH₃)₂), ~10.4 (-CH₂CH₃) | [1][5] |

| Mass Spec (EI) | m/z (%): 57 (100), 73 (80), 45 (60), 29 (50), 43 (45), 102 (M⁺, low intensity) | [2][6] |

| IR Spectroscopy | (cm⁻¹): ~3350 (broad, O-H stretch), ~2960 (C-H stretch), ~1100 (C-O stretch) | [7][8] |

The following diagram outlines a typical workflow for the analytical characterization of a synthesized sample.

Applications

While not a direct therapeutic agent, this compound serves important roles in scientific research and related industries.

-

Synthetic Intermediate: Its primary value lies in its use as a building block in organic synthesis. The secondary alcohol functionality can be oxidized to a ketone or used as a protecting group, and the alkyl structure can be further modified.

-

Volatile Marker: In analytical chemistry, it has been used as a volatile marker, particularly in studies involving gas chromatography-mass spectrometry (GC-MS).

-

Fuel Research: Like other secondary alcohols, it has been investigated for its potential use as a fuel or fuel additive.[9]

Toxicology and Safety

This compound is a flammable liquid and requires careful handling. The primary hazards are associated with its flammability and potential for irritation upon contact.

| Hazard Type | Data | Reference(s) |

| GHS Classification | Flammable Liquid, Category 3 | [2][10] |

| Hazard Statements | H226: Flammable liquid and vapor | [2] |

| Signal Word | Warning | [2] |

| Acute Toxicity | LD₅₀ (mouse, intravenous): 320 mg/kg | [2][4] |

| Health Effects | May cause eye, skin, and respiratory tract irritation. Symptoms of overexposure may include headache, dizziness, and nausea.[1][5] | |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [1][10] |

| Handling & Storage | Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area in a tightly sealed container. Ground/bond container and receiving equipment to prevent static discharge.[1][10] | |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes.[1] | |

| First Aid (Skin) | Wash off immediately with plenty of water. Remove contaminated clothing.[1] |

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. accustandard.com [accustandard.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of 2-Methyl-3-pentanol, a secondary alcohol with applications as a fuel and a volatile marker. This document outlines its key physicochemical properties, details experimental methodologies for boiling point determination, and illustrates the underlying principles governing its boiling behavior.

Physicochemical Data of this compound

This compound, with the IUPAC name 2-methylpentan-3-ol, is an organic compound with the chemical formula C6H14O.[1][2] Its properties are summarized in the table below, providing a clear comparison of key quantitative data.

| Property | Value | Source |

| Boiling Point | 126.5 °C | [1][3][4] |

| 128 °C | [5][6] | |

| Molecular Weight | 102.174 g/mol | [1][4] |

| Density | 0.8243 g/cm³ at 20 °C | [1][4] |

| 0.819 g/mL at 25 °C | [6] | |

| Water Solubility | 20 g/L | [4] |

| Refractive Index | 1.412 | [3] |

| 1.415 | [5] | |

| n20/D 1.417 | [6] |

Factors Influencing the Boiling Point of Alcohols

The boiling point of an alcohol is primarily determined by the strength of its intermolecular forces.[7] For this compound, the presence of a hydroxyl (-OH) group is the most significant factor.

-

Hydrogen Bonding: The hydroxyl group allows this compound molecules to form strong hydrogen bonds with one another.[8][9][10] These bonds require a substantial amount of energy to overcome, resulting in a significantly higher boiling point compared to alkanes of similar molecular weight.[9][10]

-

Van der Waals Forces: As the number of carbon atoms increases, the strength of the van der Waals dispersion forces also increases, leading to a higher boiling point.[10]

-

Molecular Branching: Branching in the carbon chain, as seen in this compound, can lower the boiling point compared to its straight-chain isomer, 3-hexanol. Branching reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.[7]

The following diagram illustrates the logical relationship between these intermolecular forces and the boiling point.

Experimental Determination of Boiling Point

The boiling point of this compound can be determined using several established laboratory methods. The choice of method often depends on the quantity of the sample available.

Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 0.5 mL).[11]

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design facilitates uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a vigorous and continuous stream of bubbles is observed.

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11][12] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Record Pressure: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Boiling Point Determination by Distillation

For larger sample volumes, a simple distillation apparatus provides an accurate measurement of the boiling point.

Protocol:

-

Apparatus Setup: A distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is attached to a collection vessel. A thermometer is placed in the neck of the distillation flask, with the top of the bulb positioned just below the side arm leading to the condenser. This placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[11]

-

Heating: The distillation flask is heated gently.

-

Distillation: As the liquid boils, its vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected.

-

Boiling Point Reading: The temperature is recorded when it stabilizes during a steady rate of distillation. This stable temperature is the boiling point of the liquid.

-

Record Pressure: The atmospheric pressure should be recorded.

The following diagram illustrates a generalized workflow for the experimental determination of a liquid's boiling point.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ez.restek.com [ez.restek.com]

- 5. This compound [stenutz.eu]

- 6. This compound | 565-67-3 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. britannica.com [britannica.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jeplerts.wordpress.com [jeplerts.wordpress.com]

An In-depth Technical Guide to the Density of 2-Methyl-3-pentanol

This guide provides a comprehensive overview of the density of 2-Methyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, detailed experimental protocols for density determination, and a workflow visualization.

Core Properties of this compound

This compound (IUPAC name: 2-methylpentan-3-ol) is a secondary alcohol with the chemical formula C₆H₁₄O.[1] It presents as a clear, colorless, and flammable liquid.[2][3] Understanding its physical properties, such as density, is crucial for its application in various scientific and industrial contexts.

Quantitative Density Data

The density of a liquid is dependent on temperature, generally decreasing as temperature increases. Below is a summary of reported density values for this compound at different temperatures.

| Density Value | Temperature (°C) | Units | Reference(s) |

| 0.8243 | 20 | g/cm³ | [1][4] |

| 0.8230 | 20 | g/cm³ | [3] |

| 0.819 | 25 | g/mL | [5][6] |

| 0.820 | Not Specified | g/mL | [7] |

Note: g/cm³ is equivalent to g/mL.

Experimental Protocol: Density Determination by Pycnometer

The determination of a liquid's density with high precision is commonly achieved using a pycnometer, also known as a specific gravity bottle.[8][9][10] This method relies on the gravimetric measurement of a precisely known volume of the liquid.[11]

Principle: The pycnometer is a glass flask with a specific, accurately calibrated volume.[9][10] By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid (this compound), the density of the sample can be calculated with high accuracy.[8][11]

Apparatus and Materials:

-

Pycnometer with a ground-glass stopper containing a capillary tube

-

Analytical balance (accuracy to at least 0.1 mg)

-

Thermostatic bath

-

This compound (sample)

-

Deionized water (reference liquid)

-

Acetone or other suitable solvent (for cleaning and drying)

-

Pipettes

Detailed Methodology:

-

Preparation and Cleaning:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by rinsing with deionized water.

-

Ensure the pycnometer is completely dry before the initial measurement. This can be achieved by placing it in an oven or rinsing with a volatile solvent and allowing it to air dry.

-

-

Mass of the Empty Pycnometer (m₀):

-

Carefully weigh the clean, dry pycnometer along with its stopper on the analytical balance. Record this mass as m₀.

-

-

Calibration with Reference Liquid (Deionized Water):

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Insert the stopper. The capillary tube in the stopper will allow excess liquid to escape, ensuring the volume is precisely met.[8]

-

Wipe dry the exterior of the pycnometer.

-

Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20.0 °C) and allow it to equilibrate. Ensure the water level in the bath is above the level of the liquid inside the pycnometer.

-

Once equilibrated, remove the pycnometer, wipe it completely dry, and weigh it. Record this mass as m₁.

-

-

Mass of the Sample Liquid (this compound):

-

Empty and thoroughly dry the pycnometer as described in Step 1.

-

Fill the pycnometer with this compound.

-

Repeat the process of inserting the stopper, equilibrating in the thermostatic bath at the same temperature, drying the exterior, and weighing. Record this mass as m₂.

-

-

Calculations:

-

Mass of water (m_water): m_water = m₁ - m₀

-

Volume of pycnometer (V): V = m_water / ρ_water

-

Where ρ_water is the known density of water at the experimental temperature.

-

-

Mass of sample (m_sample): m_sample = m₂ - m₀

-

Density of sample (ρ_sample): ρ_sample = m_sample / V

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the density of this compound using the pycnometer method.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ez.restek.com [ez.restek.com]

- 5. This compound | 565-67-3 [chemicalbook.com]

- 6. This compound = 99 565-67-3 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. che.utah.edu [che.utah.edu]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. mt.com [mt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-3-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular weight, structure, and spectroscopic data. It also details common synthetic routes with experimental protocols and visual representations of reaction pathways.

Chemical and Physical Properties

This compound, also known as ethyl isopropyl carbinol, is a secondary alcohol with the chemical formula C₆H₁₄O.[1][2] It is a colorless liquid at room temperature.[1]

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-Methylpentan-3-ol[1] |

| Synonyms | Ethyl isopropyl carbinol[3] |

| CAS Number | 565-67-3[1][2][3][4] |

| Molecular Formula | C₆H₁₄O[1][2][4][5] |

| Molecular Weight | 102.17 g/mol [2][3][5] |

| Molar Mass | 102.174 g/mol [1] |

| Density | 0.819 g/mL at 25 °C |

| Boiling Point | 128 °C |

| Refractive Index | n20/D 1.417 |

| Solubility in Water | 20 g/L[1] |

| Linear Formula | CH₃CH₂CH(OH)CH(CH₃)₂[3] |

| SMILES | CCC(O)C(C)C[3] |

| InChI Key | ISTJMQSHILQAEC-UHFFFAOYSA-N[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Data Points |

| Mass Spectrometry | Molecular Ion (M⁺): 102[6] |

| ¹H NMR | Chemical shifts (ppm) are observed around 3.27, 1.88-1.19, 1.51, 0.93, and 0.92.[6] |

| ¹³C NMR | Data available, typically showing 6 distinct carbon signals.[7] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. Below are detailed experimental protocols for common methods.

Grignard Reaction

One common method for synthesizing this compound is through the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an aldehyde. One possible route is the reaction of ethylmagnesium bromide with 2-methylpropanal.[8]

Experimental Protocol: Grignard Synthesis

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether dropwise from the dropping funnel. Stir the reaction mixture for several hours at room temperature.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain this compound.

Synthesis from 2-Methyl-2-pentanol (B124083)

This compound can be synthesized from 2-methyl-2-pentanol through a dehydration reaction followed by hydroboration-oxidation.[9]

Experimental Protocol: Dehydration and Hydroboration-Oxidation

-

Dehydration: In a round-bottom flask, place 2-methyl-2-pentanol and a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to induce dehydration, and distill the resulting alkene (2-methyl-2-pentene) as it forms.

-

Hydroboration: Dissolve the collected alkene in anhydrous tetrahydrofuran (B95107) (THF) in a flask under a nitrogen atmosphere. Cool the solution in an ice bath and slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF). Allow the reaction to stir at room temperature for several hours.

-

Oxidation: Slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, to the reaction mixture while maintaining a cool temperature.

-

Workup and Purification: After the oxidation is complete, separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent and purify the product by distillation.

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from 2-methylpentane, a multi-step process involving bromination, elimination, and hydroboration-oxidation.[10]

Caption: Synthesis of this compound from 2-methylpentane.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基-3-戊醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Pentanol, 2-methyl- [webbook.nist.gov]

- 5. This compound | 565-67-3 [chemicalbook.com]

- 6. This compound(565-67-3) MS spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. Solved Outline a synthesis scheme for this compound | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Solubility of 2-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-3-pentanol in water and various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document adheres to stringent standards of data presentation and experimental detail.

Core Topic: Solubility Profile of this compound

This compound (C6H14O) is a secondary alcohol with a branched hydrocarbon chain. Its solubility is a critical parameter in various applications, including its use as a solvent, a fuel, and in chemical synthesis. The molecular structure, characterized by a hydroxyl group and a six-carbon aliphatic chain, dictates its solubility behavior, exhibiting both polar and non-polar characteristics.

Data Presentation: Quantitative Solubility

The following table summarizes the known quantitative solubility data for this compound. It is important to note that while data for water solubility is specific, information on its solubility in a wide range of organic solvents is less quantitatively documented in publicly available literature. The provided data for organic solvents is based on general statements of miscibility.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) | Pressure (atm) |

| Water | H₂O | Polar Protic | 20 g/L[1][2] | 20 | 1 |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1] | Not Specified | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[1] | Not Specified | Not Specified |

| Benzene | C₆H₆ | Non-polar | Soluble | Not Specified | Not Specified |

Note on Water Solubility: There are conflicting reports regarding the solubility of this compound in water, with some sources describing it as "insoluble"[3][4]. This discrepancy may arise from differing qualitative thresholds for "solubility." A value of 20 g/L indicates limited but significant solubility. As a C6 alcohol, its solubility in water is expected to be lower than that of shorter-chain alcohols due to the larger hydrophobic hydrocarbon portion of the molecule[5][6].

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. Below are detailed methodologies for accurately measuring the solubility of a liquid analyte like this compound in various solvents.

Method 1: Isothermal Shake-Flask Method (for limited solubility)

This is a common and reliable method for determining the solubility of a substance in a solvent where it is not fully miscible.

Apparatus:

-

Thermostatically controlled shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and filters (pore size dependent on analytical method)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The excess is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vial in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is achieved. The system should be visually inspected to confirm the presence of a separate phase of the solute.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the two phases to separate completely. This can be facilitated by centrifugation if necessary, ensuring the temperature is maintained.

-

Sampling: Carefully extract a sample from the solvent phase using a syringe. It is critical to avoid disturbing the undissolved solute phase.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microdroplets of this compound.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and analyze its composition using a pre-calibrated analytical technique such as gas chromatography to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the concentration of this compound in the solvent, typically in g/L or mol/L.

Method 2: Visual Miscibility Titration (for miscible solvents)

This method is suitable for determining the miscibility of this compound with solvents in which it is expected to be fully miscible.

Apparatus:

-

Burette

-

Graduated cylinder or volumetric flask

-

Stir plate and magnetic stir bar

-

Beaker or flask

Procedure:

-

Initial Setup: Place a known volume of the solvent into a beaker with a magnetic stir bar.

-

Titration: Slowly add this compound from a burette to the solvent while continuously stirring.

-

Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

-

Endpoint: The point at which the solution remains clear and homogeneous after the addition of a significant volume of this compound indicates miscibility. For truly miscible liquids, no phase separation will occur regardless of the proportions.

-

Data Reporting: The result is reported as "miscible" if the two liquids form a single phase in all proportions.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Logical Relationship of Solubility

The following diagram illustrates the factors influencing the solubility of an alcohol like this compound.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. education.com [education.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-3-pentanol (CAS No. 565-67-3), a flammable liquid utilized in various laboratory and chemical synthesis applications. Adherence to the following protocols is crucial to ensure the safety of personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3] While extensive toxicological data is not available, it is presumed to be a potential irritant to the eyes, skin, and respiratory tract.[4] Acute toxicity data indicates a lethal dose (LD50) of 320 mg/kg in mice via intravenous exposure.[2][5][6]

GHS Classification:

-

Health Hazard: Potential for irritation (eye, skin, respiratory).[4] Acute toxicity (intravenous) in animal models.[2][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C6H14O | [2][5] |

| Molecular Weight | 102.17 g/mol | [2][7] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Odorless | [1] |

| Boiling Point | 128 °C (262.4 °F) at 760 mmHg | [1][7] |

| Flash Point | 46 °C (114.8 °F) - Closed Cup | [1][3] |

| Density | 0.819 g/mL at 25 °C | [1][7] |

| Vapor Density | 3.52 | [1] |

| Vapor Pressure | 5.38 mmHg | [2][6] |

| Solubility | Insoluble in water.[1] Soluble in alcohol.[8] | [1][8] |

| Refractive Index | n20/D 1.417 | [7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. precisionlubrication.com [precisionlubrication.com]

- 4. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 5. demikspower.com [demikspower.com]

- 6. shxf17.com [shxf17.com]

- 7. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 8. store.astm.org [store.astm.org]

Spectroscopic Analysis of 2-Methyl-3-pentanol: A Technical Guide

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-3-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (C₆H₁₄O), both ¹H and ¹³C NMR spectra are crucial for its characterization.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits distinct signals for each unique proton environment.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| -OH | ~1.5-2.0 | Broad Singlet | - |

| H3 | ~3.27 | Multiplet | J(H3,H2) = 5.3, J(H3,H4a) = 3.8, J(H3,H4b) = 8.4 |

| H2 | ~1.66 | Multiplet | J(H2,CH₃) = 6.8 |

| H4a, H4b | ~1.52, ~1.39 | Multiplet | J(H4a,H4b) = 13.9, J(H4,H5) = 7.5 |

| CH₃ (C5) | ~0.96 | Triplet | J(H5,H4) = 7.5 |

| CH₃ (C1 & C2') | ~0.91 | Doublet | J(CH₃,H2) = 6.8 |

Note: The chemical shift of the hydroxyl (-OH) proton can vary depending on concentration, solvent, and temperature.

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Chemical Shift (ppm) |

| C3 | ~73.1 |

| C4 | ~33.7 |

| C2 | ~25.8 |

| C1 | ~18.5 (approx.) |

| C2' | ~17.5 (approx.) |

| C5 | ~8.2 |

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of an alcohol like this compound is as follows:

-

Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1] The sample is then dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1][2] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]

-

Transfer to NMR Tube : The solution is carefully transferred to a 5 mm NMR tube using a pipette, ensuring no solid particles are present.[1][2]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity. For a ¹³C spectrum, both a proton-decoupled spectrum and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to aid in the assignment of carbon signals.[4] A "D₂O shake" can be performed to confirm the -OH peak in the ¹H NMR spectrum; adding a drop of D₂O will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Characteristics |

| ~3600-3200 | O-H | Stretching | Strong, Broad |

| ~2960-2870 | C-H | Stretching | Strong |

| ~1465 | C-H | Bending | Medium |

| ~1090 | C-O | Stretching | Strong |

The most prominent feature in the IR spectrum of an alcohol is the strong and broad O-H stretching band in the region of 3600-3200 cm⁻¹.[6][8]

2.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution.[9] If a solution is prepared, a solvent that has minimal interference in the regions of interest, such as carbon tetrachloride (CCl₄), is used.[9][10]

-

Background Spectrum : A background spectrum of the salt plates (or the solvent) is recorded first.

-

Sample Spectrum : The sample is then placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be at an m/z of 102.17.

3.1. Fragmentation Pattern

Alcohols undergo characteristic fragmentation in a mass spectrometer, primarily through alpha-cleavage and dehydration.[5][11]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 87 | [M-CH₃]⁺ | Loss of a methyl radical |

| 84 | [M-H₂O]⁺ | Dehydration (loss of water) |

| 73 | [M-C₂H₅]⁺ | Alpha-cleavage |

| 59 | [CH(OH)CH(CH₃)₂]⁺ | Alpha-cleavage |

| 45 | [CH(OH)CH₃]⁺ | Secondary fragmentation |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation |

3.2. Experimental Protocol for Mass Spectrometry

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization : The sample molecules are ionized, typically using Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).[12]

-

Fragmentation : The molecular ions are high-energy species and often fragment into smaller, more stable ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. webassign.net [webassign.net]

- 10. 3-Pentanol, 2-methyl- [webbook.nist.gov]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. 3-Pentanol, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-pentanol, a secondary alcohol with the chemical formula C₆H₁₄O, possesses two chiral centers at carbons 2 and 3. This structural feature gives rise to four distinct stereoisomers, existing as two pairs of enantiomers. The spatial arrangement of the methyl and hydroxyl groups at these stereocenters dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. In the realm of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance, as different stereoisomers can exhibit vastly different physiological effects, from therapeutic efficacy to toxicity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization, with a focus on providing researchers with the critical data and methodologies required for their work.

Stereoisomers of this compound

The two chiral centers in this compound result in the following four stereoisomers:

-

(2R,3R)-2-methyl-3-pentanol and (2S,3S)-2-methyl-3-pentanol (erythro enantiomers)

-

(2R,3S)-2-methyl-3-pentanol and (2S,3R)-2-methyl-3-pentanol (threo enantiomers)

The relationship between these stereoisomers is depicted in the logical diagram below.

Physicochemical Properties

While experimental data for each individual stereoisomer is scarce in publicly available literature, the properties of the racemic mixture provide a baseline for understanding their physical characteristics.

| Property | Value (for racemic mixture) | Reference |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| Boiling Point | 128 °C | [3][4] |

| Density | 0.819 - 0.820 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.415 - 1.417 at 20 °C | [3][4] |

| CAS Number | 565-60-6 | [1][2] |

It is important to note that enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[5] Diastereomers, however, have distinct physical properties, which allows for their separation using conventional laboratory techniques like distillation or chromatography.

Synthesis and Separation of Stereoisomers

The synthesis of specific stereoisomers of this compound requires stereoselective methods. A common approach involves the diastereoselective reduction of the corresponding ketone, 2-methyl-3-pentanone (B165389).

Diastereoselective Synthesis

The reduction of 2-methyl-3-pentanone can yield a mixture of the erythro and threo diastereomers. The ratio of these diastereomers is dependent on the reducing agent and reaction conditions employed. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over the other due to steric hindrance.

A general workflow for the synthesis and separation of the stereoisomers is outlined below.

Experimental Protocols

1. Diastereoselective Reduction of 2-Methyl-3-pentanone (General Procedure):

-

Objective: To synthesize a mixture of erythro and threo diastereomers of this compound.

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and an inert atmosphere setup (e.g., nitrogen or argon).

-

Reagents: 2-Methyl-3-pentanone, a suitable reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or a bulky borane), and an appropriate anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-pentanone in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

-

Slowly add the reducing agent to the stirred solution.

-

Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of water or a dilute acid solution.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate the solution under reduced pressure to obtain the crude mixture of diastereomers.

-

-

Purification: The diastereomeric mixture can be separated by column chromatography on silica (B1680970) gel or by fractional distillation.

2. Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate the enantiomers of the erythro and threo pairs.

-

Apparatus: An HPLC system equipped with a chiral stationary phase (CSP) column, a UV or refractive index detector, and a fraction collector.

-

Materials: A sample of the isolated erythro or threo diastereomeric pair, and a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).

-

Procedure:

-

Select an appropriate chiral column based on the literature for similar alcohol compounds (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

-

Develop a suitable mobile phase composition to achieve baseline separation of the enantiomers. This often involves screening different ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

-

Dissolve the diastereomeric pair in the mobile phase and inject it into the HPLC system.

-

Monitor the elution of the enantiomers using the detector.

-

Collect the fractions corresponding to each enantiomer.

-

Analyze the purity of the collected fractions to determine the enantiomeric excess (ee).

-

Characterization of Stereoisomers

The definitive characterization of each stereoisomer relies on spectroscopic and polarimetric techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for confirming the structure of the this compound isomers. While the spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants.

Optical Activity and Specific Rotation

A key characteristic that distinguishes enantiomers is their optical activity—the ability to rotate the plane of polarized light.[5] The specific rotation, [α], is a standardized measure of this rotation and is a critical parameter for identifying and assessing the purity of a particular enantiomer.[6] The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). Enantiomers will have specific rotations of equal magnitude but opposite signs.[6] Diastereomers will have different specific rotation values.

Pharmacological Significance

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity.[7] This is because biological systems, including enzymes and receptors, are themselves chiral. Consequently, the interaction between a chiral drug and its biological target is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects.

For chiral alcohols, the orientation of the hydroxyl group can be critical for hydrogen bonding interactions with a receptor's active site. The different spatial arrangements of the substituents in the stereoisomers of this compound could lead to significant differences in their binding affinities and efficacies at various biological targets. Therefore, for any potential therapeutic application of this compound or its derivatives, the evaluation of the pharmacological and toxicological profiles of each individual stereoisomer is essential.

Conclusion

The four stereoisomers of this compound represent a compelling case study in the importance of stereochemistry in chemical and pharmaceutical research. While baseline physical data for the racemic mixture is available, a comprehensive understanding of this system requires the stereoselective synthesis, separation, and detailed characterization of each of the four individual stereoisomers. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to explore the unique properties and potential applications of these chiral molecules. The elucidation of the specific biological activities of each stereoisomer remains a critical area for future investigation and could unlock novel therapeutic opportunities.

References

- 1. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 2. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. This compound | 565-67-3 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chirality of 2-Methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Chirality of 2-Methyl-3-pentanol

This compound (IUPAC name: 2-methylpentan-3-ol) is a secondary alcohol with the chemical formula C6H14O.[1] The presence of a stereocenter at the third carbon atom (C3) imparts chirality to the molecule. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH2CH3), and an isopropyl group (-CH(CH3)2). Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers.[2] These enantiomers are designated as (R)-2-Methyl-3-pentanol and (S)-2-Methyl-3-pentanol based on the Cahn-Ingold-Prelog priority rules.

The racemic mixture of this compound is a clear, colorless liquid.[3] The distinct spatial arrangement of the enantiomers leads to differences in their interaction with plane-polarized light and with other chiral molecules, a critical consideration in pharmacology and stereoselective synthesis.

Stereoisomers of this compound

The two enantiomers of this compound are:

-

(R)-2-Methyl-3-pentanol: This enantiomer is dextrorotatory, meaning it rotates the plane of plane-polarized light to the right (clockwise).[4]

-

(S)-2-Methyl-3-pentanol: This enantiomer is levorotatory, rotating the plane of plane-polarized light to the left (counter-clockwise).[5]

Chemical and Physical Properties

While enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment, their interaction with plane-polarized light, a chiral phenomenon, is distinct.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14O | [1] |

| Molar Mass | 102.17 g/mol | [3] |

| Boiling Point | 126.5 °C | [1] |

| Density | 0.819 g/mL at 25 °C | |

| Refractive Index | 1.417 at 20 °C |

Table 2: Stereochemical Properties of this compound Enantiomers

| Enantiomer | IUPAC Name | Optical Rotation |

| (R)-isomer | (3R)-2-methylpentan-3-ol | (+) (dextrorotatory) |

| (S)-isomer | (3S)-2-methylpentan-3-ol | (-) (levorotatory) |

Experimental Protocols for Chirality Determination

The chirality of this compound can be determined and the enantiomeric composition of a sample can be analyzed using two primary techniques: polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample containing a chiral compound. The magnitude and direction of this rotation can be used to determine the specific rotation of an enantiomer and the enantiomeric excess (ee) of a mixture.

Experimental Protocol for Polarimetry:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

-

Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution.

-

Observation of Rotation: Measure the observed optical rotation (α) in degrees. A positive value indicates dextrorotation, while a negative value indicates levorotation.

-

Calculation of Specific Rotation: The specific rotation [α] can be calculated using the following formula:[6]

[α] = α / (l * c)

The specific rotation is a characteristic physical property of a chiral compound under specific conditions (temperature and wavelength of light).

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol for Chiral GC-MS Analysis (General):

While a specific protocol for this compound is not detailed in the searched literature, a general procedure for chiral alcohols is as follows:[7][8]

-

Column Selection: A capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-cyclodextrin), is typically used for the separation of alcohol enantiomers.[8]

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). Derivatization with a reagent like acetic anhydride (B1165640) may be performed to improve peak shape and resolution.[7]

-

GC-MS Conditions:

-

Injector: Split/splitless injector, temperature typically set around 250 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 2-5 °C/min) to a final temperature of around 150-200 °C.

-

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector can provide structural information for peak identification.

-

-

Data Analysis: The enantiomers will elute at different retention times. The peak areas of the two enantiomers can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Visualization of Stereoisomers

The relationship between the enantiomers of this compound can be visualized as a simple pathway from the racemic mixture to the individual stereoisomers.

Caption: Stereoisomers of this compound.

Conclusion

This technical guide provides a comprehensive overview of the chirality of this compound, a molecule of interest for researchers in organic chemistry and drug development. Understanding the distinct properties of its (R) and (S) enantiomers is fundamental for applications in stereoselective synthesis and for assessing the biological activity of chiral molecules. The provided experimental frameworks for polarimetry and chiral gas chromatography serve as a practical basis for the analysis and characterization of the enantiomers of this compound. Further research to determine the specific rotation of the pure enantiomers would be a valuable addition to the existing body of knowledge.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methylpentan-3-ol | C6H14O | CID 11264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. (S)-2-Methyl-3-pentanol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-3-pentanol from 2-Methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-methyl-3-pentanol, a secondary alcohol, from the alkane precursor 2-methylpentane (B89812). The synthesis involves a multi-step process, beginning with the functionalization of the relatively inert alkane, followed by elimination and hydration reactions. This document details the underlying chemical principles, experimental methodologies, and expected outcomes for each stage of the synthesis.

Synthetic Strategy Overview

The conversion of 2-methylpentane to this compound necessitates the introduction of a hydroxyl group at a specific position on the carbon skeleton. Due to the low reactivity of alkanes, a direct hydroxylation is not feasible. Therefore, a three-step synthetic pathway is proposed:

-

Free-Radical Bromination: Introduction of a bromine atom onto the 2-methylpentane backbone to create a more reactive alkyl halide intermediate. This reaction proceeds via a free-radical mechanism.

-

Dehydrobromination (Elimination): Removal of hydrogen bromide from the alkyl halide to generate an alkene. The choice of base and reaction conditions is critical to favor the formation of the desired alkene isomer.

-

Acid-Catalyzed Hydration: Addition of water across the double bond of the alkene intermediate to yield the target alcohol, this compound. This reaction follows Markovnikov's rule, ensuring the correct regioselectivity.

Figure 1: Proposed three-step synthesis of this compound from 2-methylpentane.

Detailed Experimental Protocols

Step 1: Free-Radical Bromination of 2-Methylpentane

This initial step functionalizes the alkane. N-Bromosuccinimide (NBS) is often used as a source of bromine radicals, and the reaction is initiated by UV light or a radical initiator like AIBN. The reaction is expected to yield a mixture of brominated isomers, with the major product being 3-bromo-2-methylpentane due to the higher stability of the tertiary radical intermediate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpentane (1.0 eq) and N-bromosuccinimide (0.95 eq) in a suitable solvent such as carbon tetrachloride (CCl4).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of bromo-2-methylpentanes, can be purified by fractional distillation.

Figure 2: Simplified mechanism of free-radical bromination at the tertiary carbon.

Step 2: Dehydrobromination of 3-Bromo-2-methylpentane

This elimination reaction forms the alkene intermediate. To favor the more substituted Zaitsev product (2-methyl-2-pentene), a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is employed.

Protocol:

-

Dissolve the purified 3-bromo-2-methylpentane (1.0 eq) in anhydrous tert-butanol (B103910) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium tert-butoxide (1.2 eq) portion-wise to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 83°C) and monitor the reaction by thin-layer chromatography (TLC) or GC.

-

Upon completion, cool the mixture to room temperature and quench by adding water.

-

Extract the product with a low-boiling-point organic solvent, such as diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain the crude alkene product.

-